9-Dehydroxyeurotinone

Cytotoxicity Pancreatic Cancer Natural Product

Researchers requiring a specific eurotinone-class cytotoxic agent often face misidentification due to interchangeable anthraquinone analogs. 9-Dehydroxyeurotinone eliminates this risk. • Defined cytotoxicity against SW1990 pancreatic cancer cells (IC50 = 25 µg/mL), distinct from antibacterial analogs like Methyleurotinone. • Unambiguous CAS 1360606-85-4 and ≥98% HPLC purity ensure reproducible results as an analytical standard or positive control. • Ready stock from specialized natural product suppliers; shipped under recommended storage conditions.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
Cat. No. B593466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Dehydroxyeurotinone
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
InChIInChI=1S/C15H12O5/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)20-15(19)13(8)11(17)3-7/h2-3,5-6,16-18H,4H2,1H3
InChIKeyJVEWVOQVOXHEQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

9-Dehydroxyeurotinone: Structure & Sourcing


9-Dehydroxyeurotinone (CAS: 1360606-85-4) is a specialized anthraquinone-derived secondary metabolite belonging to the eurotinone structural class, naturally occurring in specific endophytic fungi such as Eurotium rubrum [1]. It is characterized by its dibenzo[b,e]oxepin-6(11H)-one core, molecular formula C15H12O5, and a molecular weight of 272.25 g/mol [2]. Unlike more abundant and broadly characterized anthraquinones like emodin or questin, 9-Dehydroxyeurotinone is a niche research compound of interest for its distinct cytotoxic profile, with reported activity against the human pancreatic cancer cell line SW1990 (IC50 = 25 µg/mL) . Its availability from specialized natural product suppliers and its role as a specific marker for fungal secondary metabolism studies underscore its value for targeted, rather than general, natural product investigations.

Cancer cell-model endpoint review (reported cytotoxicity)
Fungal chemotaxonomic marker studies (Eurotium-derived)
Verified high-purity analytical standard (≥98%)

9-Dehydroxyeurotinone: Why Substitution Fails


The assumption that anthraquinone or eurotinone analogs can be freely interchanged for 9-Dehydroxyeurotinone is demonstrably invalid. This compound is a specific des-hydroxy derivative of the eurotinone core, and even minor structural modifications within this class result in profound shifts in biological activity and target selectivity. For instance, while 9-Dehydroxyeurotinone displays a specific cytotoxicity profile (IC50 = 25 µg/mL against SW1990 cells) , a structurally similar, methylated derivative, 2-O-methyl-9-dehydroxyeurotinone, is isolated and studied for entirely different purposes, such as DPPH radical scavenging [1]. Conversely, another close relative, Methyleurotinone, demonstrates potent antibacterial activity against phytopathogens (MIC = 31.3-125 mg/L) [2], a property not reported for 9-Dehydroxyeurotinone. The presence or absence of functional groups like hydroxyl or methyl moieties, as seen with epi-9-dehydroxyeurotinone-β-D-glucopyranoside, which modulates human organic anion transporters (OAT1/3) [3], dictates distinct molecular recognition events. Therefore, substituting 9-Dehydroxyeurotinone with a structurally analogous compound will not replicate its specific experimental outcomes and can lead to erroneous scientific conclusions or failed experimental designs.

Target compound
9-Dehydroxyeurotinone: cytotoxicity against SW1990 pancreatic cancer cells
Analog that may not substitute
Methyleurotinone: primary activity antibacterial (reported MIC 31.3 mg/L)
Minor structural methylation shifts bioactivity profile; cytotoxicity endpoints may not transfer.
Target compound
9-Dehydroxyeurotinone: aglycone, no reported OAT1/OAT3 interaction
Analog that may not substitute
Glycosylated eurotinone derivatives: modulate human OAT1/OAT3 transporters
Glycosylation introduces transporter recognition; aglycone selection is critical for target-specific studies.
Target compound
9-Dehydroxyeurotinone: unique CAS 1360606-85-4, established supply chain
Analog that may not substitute
Ambiguous or non-registered eurotinone analogs; custom synthesis only
Identity ambiguity and procurement risk may compromise experimental reproducibility.

9-Dehydroxyeurotinone: Key Evidence Over Analogs


SW1990 Cytotoxicity Profile

9-Dehydroxyeurotinone exhibits specific cytotoxic activity against the SW1990 human pancreatic cancer cell line with a reported IC50 value of 25 µg/mL . While quantitative cytotoxicity data for direct structural analogs like eurotinone itself is not available for this cell line, this potency can be contextualized against a broader class of anthraquinones isolated from the same genus (Cassia/Senna). For instance, a separate study identified several new anthraquinone glycosides from Cassia obtusifolia with an IC50 value of 185 ± 15 µM (~50.3 µg/mL) against a different target, suggesting 9-Dehydroxyeurotinone's potency is in a comparable, if not more potent, range for its specific assay [1]. This demonstrates that 9-Dehydroxyeurotinone is not a low-potency outlier within the broader class.

SW1990 Cytotoxicity
Cross-study reported
IC50: 25 µg/mL (SW1990)
vs
~50.3 µg/mL anthraquinone glycosides (different assay)
Supports cytotoxicity endpoint review; limited cross-study comparability
Different cell lines and assay conditions restrict direct ranking
Cytotoxicity Pancreatic Cancer Natural Product

Bioactivity Divergence: Cytotoxicity vs. Antibacterial

A key differentiator for 9-Dehydroxyeurotinone is its distinct biological activity profile compared to close structural analogs. 9-Dehydroxyeurotinone is characterized by its cytotoxicity against SW1990 cells (IC50 = 25 µg/mL) . In contrast, a closely related compound, Methyleurotinone, has been reported as the most potent antibacterial agent among a set of fungal metabolites against several phytopathogenic bacteria, including Pectobacterium carotovorum subsp. carotovorum and Rhizobium radiobacter, with Minimum Inhibitory Concentration (MIC) values of 31.3 mg/L for both [1]. The presence of a methyl group in Methyleurotinone, absent in 9-Dehydroxyeurotinone, shifts its primary bioactivity from mammalian cell cytotoxicity to potent antibacterial action.

Bioactivity Divergence
Direct comparison
9-Dehydroxyeurotinone: cytotoxicity (SW1990)
Methyleurotinone: antibacterial (MIC 31.3 mg/L)
Methylation shifts primary bioactivity; substitution may lead to false-negative cytotoxic results
Structural analog; cross-activity not reported
Cytotoxicity Antibacterial Structure-Activity Relationship

OAT1 Inhibition by Glycosylated Analog

9-Dehydroxyeurotinone is a specific aglycone with no reported activity on human organic anion transporters (OAT1/OAT3) . This is a critical point of differentiation from its glycosylated analog, epi-9-dehydroxyeurotinone-β-D-glucopyranoside. The latter compound, which shares the same core scaffold but is conjugated with a glucose moiety, was investigated for its inhibitory effects on OAT1 and OAT3. While it did not show strong inhibition, another compound from the same study (an anthraquinone glycoside) exhibited a strongly specific inhibitory effect on OAT1 at 100 μM [1]. This underscores that glycosylation of the eurotinone core confers a completely different biological target profile, and 9-Dehydroxyeurotinone cannot be used as a substitute for transporter interaction studies.

OAT1 Interaction
Class-level inference
Not reported
vs
Glycosylated analog: OAT1 inhibition at 100 µM
Glycosylation may confer transporter modulation; aglycone profile differs
Direct profiling of target compound on OAT1/OAT3 not available
Drug Transporters OAT1 OAT3 Selectivity

Established Supply Chain & Purity

From a procurement standpoint, 9-Dehydroxyeurotinone has a defined and verifiable supply chain, with multiple vendors offering the compound at a purity of ≥98% as confirmed by HPLC, NMR, and MS [1]. This is in contrast to some of its more esoteric analogs, such as 2-O-methyl-9-dehydroxyeurotinone or epi-9-dehydroxyeurotinone-β-D-glucopyranoside, which are not commercially listed by major vendors and are typically only available through custom isolation or synthesis [2]. The established commercial availability and documented purity standards for 9-Dehydroxyeurotinone (e.g., Catalog No. CFN89103, HY-135770) ensure that researchers can reliably procure the compound for reproducible experimental work without the lead time and uncertainty associated with custom sourcing .

Supply Chain
Supplier data
≥98% purity (HPLC/NMR/MS)
Multi-vendor availability
Established supply reduces procurement risk; custom analogs introduce lead time
Purity based on vendor COA; independent verification recommended
Chemical Sourcing Purity Supply Chain

Definitive CAS & Database Identifiers

9-Dehydroxyeurotinone possesses a unique and unambiguous CAS registry number (1360606-85-4), a defined molecular formula (C15H12O5), a specific molecular weight (272.25 g/mol), and a fully characterized IUPAC name (2,4,7-trihydroxy-9-methyl-11H-benzo[c][1]benzoxepin-6-one) [1]. This contrasts with many eurotinone analogs, which are often described by non-specific nomenclature (e.g., 'eurotinone analogue' or 'eurotinone derivative') and lack a unique CAS number, leading to potential ambiguity in sourcing and reporting. Furthermore, 9-Dehydroxyeurotinone is indexed in authoritative databases like ChEBI (CHEBI:214488) and PubChem (CID 56837424), providing a robust, linked-data foundation for cheminformatics and meta-analysis [2][3].

Chemical Identity
Specification review
CAS: 1360606-85-4
ChEBI:214488, PubChem CID:56837424
Database-backed identity ensures procurement reproducibility
Many eurotinone analogs lack unique registry numbers
Chemical Identity CAS Registry Reproducibility

9-Dehydroxyeurotinone: Optimal Research Applications


Pancreatic Cancer Cytotoxicity Research

This scenario is directly supported by the compound's defined cytotoxic activity against SW1990 pancreatic cancer cells (IC50 = 25 µg/mL) . Researchers focused on pancreatic cancer drug discovery should procure 9-Dehydroxyeurotinone as a positive control or lead compound. Its specific activity profile, which differs from antibacterial eurotinone analogs like Methyleurotinone [1], ensures that the observed effects are relevant to the intended anticancer mechanism rather than off-target antimicrobial action.

Fungal Secondary Metabolite Chemotaxonomy

9-Dehydroxyeurotinone serves as a key chemotaxonomic marker for specific endophytic fungi, particularly Eurotium rubrum [1]. Its procurement is essential for studies aimed at characterizing the biosynthetic pathways of anthraquinone-type compounds in these organisms or for identifying the fungal source of an extract. Its well-defined CAS number and spectral properties [2] allow for unambiguous identification, unlike more ambiguously named eurotinone derivatives. This application leverages its identity as a specific, rather than general, secondary metabolite.

Analytical Standard for Method Development

Given its commercial availability at ≥98% purity and its defined chemical properties , 9-Dehydroxyeurotinone is ideally suited as an analytical standard for developing and validating HPLC, LC-MS, or other chromatographic methods for detecting and quantifying eurotinone-type compounds in complex biological matrices. Its established supply chain and traceable identity ensure that a reliable and consistent standard can be obtained, a critical requirement for regulated analytical workflows. This is a distinct advantage over custom-synthesized analogs with less rigorous purity documentation.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cytotoxicity endpoint review
Pancreatic cell-line response
Fungal metabolite profiling
Chemotaxonomic marker identity
Chromatographic identity confirmation
Analytical standard procurement
Verified purity and identity
Method validation reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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